2-Amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide
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Overview
Description
2-Amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound that has garnered attention in the fields of chemistry and biology. This compound is part of the indolizine family, which is known for its nitrogen-containing heterocyclic structure. Indolizine derivatives are recognized for their potential biological activities and applications in various scientific domains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-alkylpyridines and cyanohydrin triflates, which undergo 5-exo-dig cyclization to form the indolizine core . The reaction conditions often involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the nitrogen and aromatic sites.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or carboxyl derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-Amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of organic fluorescent molecules for material applications.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Indolizine derivatives: Various compounds with modifications on the indolizine core.
Uniqueness
2-Amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its nitrobenzoyl and carboxamide groups make it a versatile compound for various applications in research and industry .
Biological Activity
2-Amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features an indolizine core with an amino group and a nitrobenzoyl moiety, which contributes to its biological activity. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Cannabinoid Receptors : It acts as a selective agonist for cannabinoid receptor type 2 (CB2), which is involved in modulating immune responses and pain perception.
- Enzyme Inhibition : The compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its role as an anti-inflammatory agent.
- Antitumor Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, highlighting its possible use in cancer therapy .
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition suggests a mechanism that could be beneficial in treating inflammatory diseases.
Antitumor Effects
Research has indicated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against malignant brain tumor cells, indicating strong cytotoxicity .
Analgesic Effects
Animal model studies have reported that the compound may reduce nociceptive behaviors, suggesting its potential as an analgesic agent. This aligns with its interaction with CB2 receptors, known for their role in pain modulation.
Study on Anti-inflammatory Effects
In a controlled study involving murine models, the administration of this compound led to a significant reduction in inflammation markers compared to untreated controls. The study highlighted the compound's potential for treating conditions like arthritis and other inflammatory disorders.
Antitumor Activity Evaluation
A recent study evaluated the antitumor efficacy of this compound against glioblastoma cell lines. The results showed that it effectively inhibited cell proliferation and induced apoptosis, making it a candidate for further development as an anticancer drug .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c17-13-12(16(18)22)11-6-1-2-7-19(11)14(13)15(21)9-4-3-5-10(8-9)20(23)24/h1-8H,17H2,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWBETLKSRWROI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.